molecular formula C3H10ClNO2 B14206606 Ethyl(dihydroxy)methylammonium chloride CAS No. 828258-69-1

Ethyl(dihydroxy)methylammonium chloride

Cat. No.: B14206606
CAS No.: 828258-69-1
M. Wt: 127.57 g/mol
InChI Key: KHEHKKAUASTOLD-UHFFFAOYSA-M
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Description

Ethyl(dihydroxy)methylammonium chloride (hypothetical structure: C₃H₁₁NO₂Cl) is a quaternary ammonium salt characterized by an ethyl group, a dihydroxymethyl substituent, and a chloride counterion. These compounds share functional ammonium groups and chloride ions, which dictate their chemical reactivity, solubility, and applications in materials science and industrial chemistry. This article compares this compound with similar ammonium salts, drawing parallels from available data on structurally related compounds.

Properties

CAS No.

828258-69-1

Molecular Formula

C3H10ClNO2

Molecular Weight

127.57 g/mol

IUPAC Name

ethyl-dihydroxy-methylazanium;chloride

InChI

InChI=1S/C3H10NO2.ClH/c1-3-4(2,5)6;/h5-6H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

KHEHKKAUASTOLD-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(O)O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(dihydroxy)methylammonium chloride typically involves the reaction of ethylamine with formaldehyde and hydrochloric acid. The reaction proceeds as follows:

  • Ethylamine reacts with formaldehyde to form ethyl(dihydroxy)methylamine.
  • The resulting amine is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

  • Mixing ethylamine and formaldehyde in a controlled environment.
  • Adding hydrochloric acid to the mixture to form the desired ammonium salt.
  • Purifying the product through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl(dihydroxy)methylammonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The chloride ion can be substituted with other anions or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other halides can facilitate substitution reactions.

Major Products

    Oxidation: Produces corresponding oxides and water.

    Reduction: Yields simpler amines and hydrogen gas.

    Substitution: Forms new ammonium salts with different anions.

Scientific Research Applications

Ethyl(dihydroxy)methylammonium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl(dihydroxy)methylammonium chloride involves its interaction with molecular targets and pathways. The compound can:

    Bind to specific receptors: Influencing biochemical pathways and cellular processes.

    Act as a catalyst: Facilitating chemical reactions by lowering activation energy.

    Participate in metabolic pathways: Contributing to the synthesis or degradation of other compounds.

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Ethyl(dihydroxy)methylammonium chloride : Hypothesized to contain a dihydroxymethyl group (-CH(OH)₂) attached to an ethyl-substituted ammonium core. This structure may enhance hydrophilicity and hydrogen-bonding capacity compared to simpler ammonium salts.
  • Methylammonium chloride (MACl) : A primary aminium salt (CH₃NH₃Cl) widely used in perovskite solar cells. Its small size and high solubility in polar solvents make it ideal for modulating crystal growth in thin-film photovoltaics .
  • Benzyltrimethylammonium chloride : A quaternary ammonium salt with a bulky benzyl group, often employed as a phase-transfer catalyst in organic synthesis. Its hydrophobic aromatic ring contrasts with the hydrophilic nature of dihydroxy-substituted analogs .
  • Hydroxylammonium chloride (NH₃OHCl) : Features a hydroxylamine group, imparting strong reducing properties. Its applications span photography, pharmaceuticals, and polymer synthesis .

Physical and Chemical Properties

Table 1 summarizes key properties of methylammonium chloride and related salts:

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility in Water (g/L, 20°C) Key Applications
Methylammonium chloride CH₆ClN 67.52 225–230 1,080 Perovskite solar cells
Hydroxylammonium chloride H₄ClNO 69.49 151–153 820 Reducing agent, pharmaceuticals
Tetraethylammonium chloride C₈H₂₀ClN 165.71 37–40 1,500 Electrolyte additive, ion-pairing agent
Benzyltrimethylammonium chloride C₁₀H₁₆ClN 185.69 165–170 500 Phase-transfer catalyst

Note: Data for this compound is unavailable but hypothesized to exhibit higher solubility due to hydroxyl groups.

Ionization Behavior and Reactivity

Aerosol mass spectrometry (AMS) studies reveal that aminium salts like methylammonium chloride exhibit high relative ionization efficiencies (RIE = 5–10), attributed to surface ionization on AMS vaporizers. In contrast, oxidized amines (e.g., trimethylamine-N-oxide, RIE = 1.3) behave more like organic compounds . This compound, with hydroxyl groups, may display intermediate RIE values due to enhanced hydrogen bonding.

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